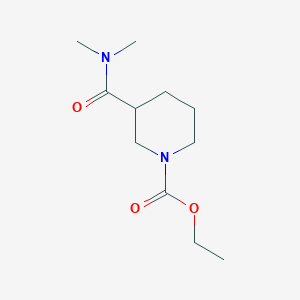
(4-Imidazol-1-ylphenyl)-(3-methylpiperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Imidazol-1-ylphenyl)-(3-methylpiperidin-1-yl)methanone, also known as MP-10, is a synthetic compound that has been studied for its potential use in scientific research. MP-10 is a kappa opioid receptor agonist, which means it can activate this receptor in the brain and produce certain effects.
Mécanisme D'action
(4-Imidazol-1-ylphenyl)-(3-methylpiperidin-1-yl)methanone works by activating the kappa opioid receptor in the brain. This receptor is involved in regulating pain, stress, and mood. When activated, the kappa opioid receptor can produce analgesic effects and alter behavior. However, prolonged activation of this receptor can also produce negative side effects, such as dysphoria and aversion.
Biochemical and Physiological Effects:
(4-Imidazol-1-ylphenyl)-(3-methylpiperidin-1-yl)methanone has been shown to produce a variety of biochemical and physiological effects in animal models. These effects include analgesia, sedation, and changes in behavior related to anxiety and depression. (4-Imidazol-1-ylphenyl)-(3-methylpiperidin-1-yl)methanone has also been shown to alter the activity of certain neurotransmitter systems in the brain, such as the dopamine and serotonin systems.
Avantages Et Limitations Des Expériences En Laboratoire
(4-Imidazol-1-ylphenyl)-(3-methylpiperidin-1-yl)methanone has several advantages for use in lab experiments. It is a selective kappa opioid receptor agonist, which means it can be used to study the specific effects of activating this receptor. (4-Imidazol-1-ylphenyl)-(3-methylpiperidin-1-yl)methanone is also relatively stable and easy to synthesize. However, there are also limitations to using (4-Imidazol-1-ylphenyl)-(3-methylpiperidin-1-yl)methanone in lab experiments. It can produce negative side effects, such as dysphoria and aversion, which can complicate the interpretation of results. (4-Imidazol-1-ylphenyl)-(3-methylpiperidin-1-yl)methanone is also not suitable for use in human studies due to its potential for producing negative side effects.
Orientations Futures
There are several future directions for research on (4-Imidazol-1-ylphenyl)-(3-methylpiperidin-1-yl)methanone. One area of interest is its potential use in treating addiction to drugs such as cocaine and opioids. (4-Imidazol-1-ylphenyl)-(3-methylpiperidin-1-yl)methanone has been shown to reduce drug-seeking behavior in animal models, and further research could explore its potential as a treatment for addiction in humans. Another area of interest is the development of new kappa opioid receptor agonists that produce fewer negative side effects than (4-Imidazol-1-ylphenyl)-(3-methylpiperidin-1-yl)methanone. These compounds could be used to study the specific effects of activating the kappa opioid receptor without producing unwanted side effects. Additionally, further research could explore the potential of (4-Imidazol-1-ylphenyl)-(3-methylpiperidin-1-yl)methanone as a treatment for other conditions, such as chronic pain and mood disorders.
Méthodes De Synthèse
(4-Imidazol-1-ylphenyl)-(3-methylpiperidin-1-yl)methanone can be synthesized using a variety of methods, including a reaction between 4-imidazol-1-ylbenzaldehyde and 3-methylpiperidine. Other methods involve using different starting materials or modifying the reaction conditions to produce different forms of (4-Imidazol-1-ylphenyl)-(3-methylpiperidin-1-yl)methanone.
Applications De Recherche Scientifique
(4-Imidazol-1-ylphenyl)-(3-methylpiperidin-1-yl)methanone has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to produce analgesic effects in animal models, as well as produce certain behavioral effects related to anxiety and depression. (4-Imidazol-1-ylphenyl)-(3-methylpiperidin-1-yl)methanone has also been studied for its potential use in treating addiction to drugs such as cocaine and opioids.
Propriétés
IUPAC Name |
(4-imidazol-1-ylphenyl)-(3-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-13-3-2-9-18(11-13)16(20)14-4-6-15(7-5-14)19-10-8-17-12-19/h4-8,10,12-13H,2-3,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVSOZERSEDNEPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=CC=C(C=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3-Chloro-1-methylindol-2-yl)-[4-(2,4-dimethylphenyl)sulfonylpiperazin-1-yl]methanone](/img/structure/B7509525.png)

![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2,2-dimethylpropanamide](/img/structure/B7509547.png)



![4-[(2,5-dimethylphenyl)carbamothioylamino]-N-(3-sulfamoylphenyl)benzamide](/img/structure/B7509569.png)

![2-(Quinolin-8-ylmethyl)-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B7509574.png)



